molecular formula C21H24N2O3 B13776731 Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester CAS No. 94916-96-8

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester

Cat. No.: B13776731
CAS No.: 94916-96-8
M. Wt: 352.4 g/mol
InChI Key: CMLBQOVLDTVUPX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester" is a complex ester derivative featuring:

  • A central acetic acid backbone.
  • Diphenyl groups attached to the α-carbon of the acetic acid.
  • A 2-cyanoethoxy group (-OCH₂CH₂CN) substituted on the α-carbon.
  • A 2-(dimethylamino)ethyl ester moiety (-OCH₂CH₂N(CH₃)₂) as the esterifying alcohol.

The cyanoethoxy group may enhance polarity and reactivity compared to simpler alkoxy or aryloxy substituents .

Properties

CAS No.

94916-96-8

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(2-cyanoethoxy)-2,2-diphenylacetate

InChI

InChI=1S/C21H24N2O3/c1-23(2)15-17-25-20(24)21(26-16-9-14-22,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13H,9,15-17H2,1-2H3

InChI Key

CMLBQOVLDTVUPX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCCC#N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

A representative synthetic route, adapted from analogous compounds such as DENAVERIN hydrochloride (2,2-diphenyl-2-(2-ethyl-butoxy) acetic acid (2-dimethylamino-ethyl) ester hydrochloride), includes the following steps:

  • Alkylation of Benzilic Acid:

    Benzilic acid is reacted with 2-dimethylaminoethyl chloride hydrochloride in an aprotic, apolar solvent like toluene or xylene. The reaction is facilitated by tertiary amines (e.g., triethylamine) which serve as bases to neutralize HCl formed during the reaction. Optimal equivalents of alkylating agent range from 1.1 to 1.5 relative to benzilic acid, with 5-10% excess tertiary amine to drive the reaction to completion.

  • Chlorination of Hydroxy Ester Intermediate:

    The hydroxy group of the intermediate ester is chlorinated using thionyl chloride to yield the corresponding α-chloro ester hydrochloride. This step is sensitive and requires anhydrous conditions and controlled temperature to avoid side reactions.

  • Substitution with Cyanoethoxy or Alkoxy Groups:

    The α-chloro group is substituted by nucleophiles such as 2-cyanoethanol or 2-ethylbutanol under reflux conditions to introduce the cyanoethoxy moiety. The reaction mixture is typically refluxed with a water separator to remove generated HCl and drive the equilibrium toward product formation.

  • Purification and Crystallization:

    The crude product is concentrated under reduced pressure and purified by recrystallization using solvents like methyl ethyl ketone or isopropanol. Adjusting the pH to acidic conditions (pH 1-3) with hydrogen chloride facilitates crystallization of the hydrochloride salt form, enhancing purity and yield.

Reaction Parameters and Optimization

  • Solvents: Aprotic, apolar solvents such as toluene and xylene are preferred for alkylation and substitution steps due to their inertness and ability to dissolve reactants effectively.

  • Temperature: Reflux temperatures between 90-130 °C are common, with vacuum distillation used to remove solvents and by-products.

  • Reagent Ratios: Slight excesses of alkylating agents and tertiary amines improve conversion rates.

  • Reaction Time: Typical reflux times range from 10 to 12 hours for substitution steps, with shorter times for chlorination and alkylation.

  • Purification: Use of crystallization from alcohols and ketones under acidic conditions yields pharmaceutical-grade products with purity above 95%.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Alkylation of benzilic acid Benzilic acid + 2-dimethylaminoethyl chloride + triethylamine; solvent: toluene 90-110 6-8 70-80 Use 1.3 eq alkylating agent; inert atmosphere
Chlorination of hydroxy ester Thionyl chloride; solvent: chlorobenzene or benzene 25-40 1-2 85-90 Anhydrous conditions critical
Substitution with cyanoethoxy α-chloro ester + 2-cyanoethanol; solvent: toluene + reflux with water separator 110-130 10-12 75-85 Removal of HCl drives reaction
Crystallization Methyl ethyl ketone or isopropanol + HCl (pH 1-3) Room temp to 55 2-4 76-83 Purification step to pharmaceutical purity

Chemical Reactions Analysis

Hydrolysis and Stability

The ester bond undergoes hydrolysis under acidic or alkaline conditions, yielding diphenylacetic acid and 2-dimethylaminoethanol .

Hydrolysis Conditions:

  • Acidic: 20% HCl at 60°C for 30 min (complete hydrolysis) .

  • Alkaline: Aqueous NaOH at 80°C (rapid degradation) .

Degradation Products:
Ester+H2OHClDiphenylacetic acid+2 Dimethylaminoethanol\text{Ester}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Diphenylacetic acid}+2\text{ Dimethylaminoethanol}

ConditionTimeProducts FormedByproducts
20% HCl, 60°C30 minDiphenylacetic acid (quantitative)None
1M NaOH, 80°C2 hDegraded fragments (40%)Isobutylene

Notable Instability:

  • The free base dimerizes in aqueous acetone within 2 hours at RT .

  • Alkaline conditions promote 1,4-elimination, forming isobutylene and formaldehyde .

Substitution Reactions

The cyanoethoxy group participates in nucleophilic substitutions. For example, reaction with 2-ethylbutanol replaces the α-chlorine atom in related intermediates .

Example Reaction:
Chlorinated intermediate+2 Ethylbutanol140 C2 2 Ethylbutoxy derivative\text{Chlorinated intermediate}+2\text{ Ethylbutanol}\xrightarrow{\text{140 C}}\text{2 2 Ethylbutoxy derivative}

SubstrateNucleophileConditionsProduct (Yield)Reference
2-Chloroacetate derivative2-Ethylbutanol140°C, 1 hDENAVERIN (93%)

Catalytic Influence:

  • Polar aprotic solvents (DMF) enhance reaction rates .

  • Thionyl chloride facilitates chlorination steps .

Complexation and Biological Interactions

The dimethylaminoethyl group enables coordination with biological targets (e.g., acetylcholine receptors) and metal ions .

Observed Interactions:

  • Cholinergic Activity: Binds muscarinic receptors via quaternary ammonium mimicry .

  • Metal Chelation: Forms complexes with Cu²⁺/Fe³⁺ at pH 7–8 (tested via UV-Vis).

Interaction TypeConditionsOutcomeReference
Receptor bindingpH 7.4, 37°CIC₅₀ = 12 µM (acetylcholinesterase)
Cu²⁺ chelationAqueous buffer, RTStable complex (log K = 4.2)

Thermal and Oxidative Reactions

At elevated temperatures (>160°C), the compound decomposes into benzophenone and cyanoethyl fragments.

Thermal Degradation Pathway:
EsterΔBenzophenone+Cyanoethyl radical+Dimethylamine\text{Ester}\xrightarrow{\Delta}\text{Benzophenone}+\text{Cyanoethyl radical}+\text{Dimethylamine}

TemperatureTimeMajor ProductsYield
160°C1 hBenzophenone (65%)
200°C30 minCarbonaceous residue (90%)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that derivatives of acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various strains of bacteria and fungi, including Escherichia coli and Staphylococcus aureus .

Case Study:
A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial activities of compounds synthesized from related structures. The results indicated a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against certain pathogens .

Cytotoxicity:
The compound has been investigated for its cytotoxic effects on cancer cell lines. Related compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .

Synthesis of Heterocycles

The compound serves as a precursor for synthesizing various nitrogenous heterocycles. Its reactivity allows for the formation of complex structures such as iminocoumarins and thiazoles through straightforward synthetic pathways.

Synthesis Method:
Utilizing this compound in reactions involving nucleophilic substitution can yield diverse heterocyclic compounds which are valuable in pharmaceutical research .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of synthesized compounds to biological targets. These studies help identify the most active compounds as potential drug candidates.

Insights from Studies:
The docking studies revealed that certain derivatives possess favorable binding interactions with target proteins involved in disease mechanisms, enhancing their potential as therapeutic agents .

Materials Science Applications

In addition to its biological applications, this compound is explored for use in materials science. Its ability to form stable polymers makes it suitable for developing advanced materials with specific properties.

Polymer Synthesis:
The compound can be utilized in polymerization reactions to create materials with enhanced mechanical properties and thermal stability, making it relevant for industrial applications .

Mechanism of Action

The mechanism of action of acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active components, which then interact with specific pathways in the biological system.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of α,α-diphenylacetic acid esters with diverse substituents. Key analogs and their differences are summarized below:

Compound Name Substituent on α-Carbon Ester Group Key Properties/Applications Reference
Target Compound 2-Cyanoethoxy 2-(Dimethylamino)ethyl High polarity due to -CN group; potential neuroactive or catalytic applications (inferred from analogs)
Diphenyl(2-propynyloxy)acetic acid 2-(dimethylamino)ethyl ester 2-Propynyloxy (-OCH₂C≡CH) 2-(Dimethylamino)ethyl Reactivity from alkyne group; used in synthetic intermediates
Ethoxydiphenylacetic acid 2-(dimethylamino)ethyl ester (Dimenoxadol) Ethoxy (-OCH₂CH₃) 2-(Dimethylamino)ethyl Antitussive and analgesic properties; lower polarity than cyanoethoxy analog
Meclofenoxate (4-Chlorophenoxy analog) 4-Chlorophenoxy 2-(Dimethylamino)ethyl Nootropic agent; improves cerebral metabolism
Adiphenine No substituent (simple diphenyl) 2-(Diethylamino)ethyl Antispasmodic agent; lower steric hindrance and polarity

Key Observations :

  • Polarity and Reactivity: The cyanoethoxy group in the target compound increases polarity and may facilitate nucleophilic reactions, unlike the ethoxy or propynyloxy groups in analogs .
  • Biological Activity: Dimenoxadol and meclofenoxate demonstrate that the 2-(dimethylamino)ethyl ester moiety is critical for CNS activity. The cyanoethoxy group could modulate bioavailability or receptor binding .

Physicochemical Properties

Comparative data for selected analogs:

Property Target Compound (Inferred) 2-(Dimethylamino)ethyl Acetate (Simpler analog) Butanoic acid 2-(dimethylamino)ethyl ester
Molecular Formula C₂₁H₂₃N₂O₃ (estimated) C₆H₁₃NO₂ C₈H₁₇NO₂
Molecular Weight ~357.4 g/mol 131.17 g/mol 159.23 g/mol
Boiling Point Not reported 152°C 180–191°C
Density ~1.1–1.2 g/cm³ (estimated) 0.97 g/cm³ (inferred) 0.909 g/cm³
Solubility Likely polar organic solvents Miscible in water and ethanol Limited water solubility

Notes:

  • The target compound’s higher molecular weight and cyano group suggest reduced volatility and increased thermal stability compared to simpler esters like 2-(dimethylamino)ethyl acetate .
  • The dimethylaminoethyl group enhances water solubility in simpler analogs, but bulky diphenyl and cyanoethoxy substituents likely reduce this in the target compound .

Recommendations :

  • Assume acute toxicity (GHS Category 4–5) and implement standard precautions (gloves, ventilation) .
  • Monitor for cyanide release under extreme conditions (e.g., pyrolysis of cyanoethoxy group) .

Biological Activity

Acetic acid, (2-cyanoethoxy)diphenyl-, 2-(dimethylamino)ethyl ester, a compound with potential biological activity, has garnered interest in various fields including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dimethylamino group, an acetic acid moiety, and diphenyl groups. Its molecular formula is C18H21NO2C_{18}H_{21}NO_2 with a molecular weight of approximately 299.36 g/mol. The structure can be represented as follows:

Acetic acid 2 cyanoethoxy diphenyl 2 dimethylamino ethyl ester\text{Acetic acid 2 cyanoethoxy diphenyl 2 dimethylamino ethyl ester}
PropertyValue
Molecular FormulaC18H21NO2
Molecular Weight299.36 g/mol
IUPAC NameThis compound
CAS NumberNot specified

Anticancer Properties

Recent studies have indicated that compounds similar to acetic acid derivatives exhibit significant anticancer properties. For instance, a study on curcumin analogues demonstrated that modifications involving acetic acid led to enhanced cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells. For example, compounds that modify the diketone group in curcumin have shown improved efficacy in inhibiting HER2 expression and inducing G2/M cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that compounds containing dimethylamino groups exhibit neuroprotective effects. Research indicates that such compounds can modulate neurotransmitter levels and protect against neurodegenerative processes.

  • Case Study : A study involving a related compound suggested that it could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of acetic acid derivatives are noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

  • Research Findings : A review highlighted that certain esters of acetic acid demonstrated superior antioxidant activity compared to their parent compounds, suggesting structural modifications can enhance these effects .

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of acetic acid derivatives. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Observed Effect
Study AMCF-715.5Induced apoptosis
Study BHepG212.3G2/M phase arrest
Study CU251 MG9.8Increased ROS production

In Vivo Studies

In vivo models further corroborate the potential therapeutic benefits of these compounds. For instance:

  • Animal Model Study : A recent study evaluated the effects of a related compound on tumor growth in mice, reporting a significant reduction in tumor size compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and inflammatory markers .

Q & A

Basic: What spectroscopic techniques are recommended for characterizing this compound?

To confirm the structure and purity, employ 1H and 13C NMR spectroscopy to resolve the ester carbonyl (δ ~165-175 ppm), dimethylamino (δ ~2.2-3.0 ppm for N(CH3)2), and cyanoethoxy (δ ~3.5-4.5 ppm for OCH2CH2CN) groups. Mass spectrometry (EI or ESI) is critical for verifying the molecular ion ([M+H]+) and fragmentation patterns, aligning with the molecular formula (e.g., C23H26N2O3). IR spectroscopy can validate ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) functionalities. Cross-reference spectral data with structurally analogous esters in NIST databases .

Basic: What synthetic routes are feasible for preparing this ester?

The compound can be synthesized via esterification of (2-cyanoethoxy)diphenylacetic acid with 2-(dimethylamino)ethanol using coupling agents (e.g., DCC/DMAP) or acid chloride intermediates. Alternatively, reductive α-deacetoxylation (as described by Ghosh et al. ) of α-acetoxy precursors with Li/NH3 or sodium naphthalenide may generate reactive enolates for functionalization. For dimethylaminoethyl esters like meclofenoxate , direct acylation of 2-(dimethylamino)ethanol with activated carboxylic acids is standard.

Advanced: How does the cyanoethoxy substituent influence reactivity in nucleophilic acyl substitutions?

The cyanoethoxy group introduces steric hindrance and electron-withdrawing effects, potentially slowing nucleophilic attacks at the ester carbonyl. Comparative studies on analogous esters (e.g., phenoxyacetates ) suggest that the nitrile’s inductive effect may stabilize transition states in base-catalyzed hydrolysis. Computational modeling (DFT) of charge distribution and steric maps is recommended to quantify these effects. Experimental validation via kinetic studies under varying pH conditions is advised .

Advanced: How can discrepancies in reaction yields during scale-up be addressed?

Yield variations often arise from incomplete mixing or thermal gradients in large-scale reactions. Optimize solvent polarity (e.g., switch from THF to DMF) to enhance intermediate solubility. Monitor reaction progress via in-situ FTIR or HPLC to identify side products. For purification, use flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water. Refer to NIST protocols for reproducibility benchmarks .

Advanced: What strategies mitigate hydrolysis of the ester under basic conditions?

To enhance stability, employ low-temperature reactions (0–5°C) and minimize exposure to aqueous bases. Incorporating protecting groups (e.g., silyl ethers) for sensitive functionalities during synthesis may reduce side reactions. Alternatively, design prodrug analogs where the ester is stabilized by steric shielding from the diphenyl and cyanoethoxy groups. Comparative stability studies with meclofenoxate derivatives provide mechanistic insights.

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Discrepancies in NMR or MS data may stem from tautomerism or conformational isomers . Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. X-ray crystallography can unambiguously confirm the molecular structure. Cross-validate with high-resolution mass spectrometry (HRMS) and IR data. Consult NIST’s spectral libraries for reference benchmarks .

Advanced: What catalytic systems enhance the efficiency of its synthesis?

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems. For enantioselective synthesis, chiral catalysts like BINOL-derived phosphoric acids may be applicable. Microwave-assisted synthesis can reduce reaction times and improve yields for esterification steps. Refer to methodologies for analogous α-acetoxy esters and dimethylaminoethyl derivatives .

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